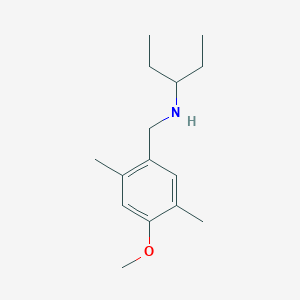

N-(1-ETHYLPROPYL)-N-(4-METHOXY-2,5-DIMETHYLBENZYL)AMINE

Description

Properties

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-6-14(7-2)16-10-13-8-12(4)15(17-5)9-11(13)3/h8-9,14,16H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWFDFYIMGJRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C=C(C(=C1)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms, which can include pharmacological effects, toxicity, and interaction with biological systems. For amines, particularly those with substituted aromatic groups, biological activity can be influenced by their structure, including:

- Functional Groups: The presence of methoxy and dimethyl groups can affect solubility and receptor binding.

- Chain Length and Branching: The ethylpropyl chain may influence lipophilicity and membrane permeability.

Pharmacological Effects

-

Receptor Interaction:

- Compounds with similar structures often interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors). This interaction can lead to various effects such as mood modulation or changes in cognition.

-

Antioxidant Activity:

- Many substituted amines exhibit antioxidant properties, which can protect cells from oxidative stress.

-

Antimicrobial Properties:

- Some amines have demonstrated antimicrobial activity against various pathogens, making them candidates for further investigation in medicinal chemistry.

Toxicity Studies

Understanding the toxicity profile is crucial for any new compound. Toxicity can vary widely based on:

- Dose: Higher doses often correlate with increased toxicity.

- Exposure Route: Oral, dermal, or inhalation exposure can yield different effects.

Case Studies and Research Findings

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Methoxy-2,5-dimethylbenzylamine | Antidepressant-like effects in animal models | |

| N-alkyl substituted amines | Antimicrobial activity against E. coli | |

| Ethylpropylamine derivatives | Potential neuroprotective effects |

Future Research Directions

To fully understand the biological activity of “N-(1-ETHYLPROPYL)-N-(4-METHOXY-2,5-DIMETHYLBENZYL)AMINE,” the following research approaches could be beneficial:

-

In Vitro Studies:

- Conduct assays to evaluate receptor binding affinity and cellular responses.

-

In Vivo Studies:

- Animal models could be used to assess pharmacokinetics and therapeutic efficacy.

-

Structure-Activity Relationship (SAR) Analysis:

- Investigating how variations in structure affect biological activity will provide insights into optimizing the compound for desired effects.

-

Toxicological Assessments:

- Comprehensive toxicity studies should be conducted to establish safe dosage ranges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between N-(1-ETHYLPROPYL)-N-(4-METHOXY-2,5-DIMETHYLBENZYL)AMINE and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents on Aromatic Ring | Functional Groups | Primary Use | Trade Names |

|---|---|---|---|---|---|---|

| This compound | Not available | C₁₆H₂₇NO | 4-methoxy, 2,5-dimethyl | Tertiary amine | Hypothetical (research) | None reported |

| Pendimethalin | 66063-05-6 | C₁₃H₁₉N₃O₄ | 2,6-dinitro, 3,4-dimethyl | Dinitroaniline | Herbicide | Prowl, Stomp |

| Penoxalin | Not provided | Not provided | Not specified (likely nitro groups) | Dinitroaniline derivative | Herbicide | Herbadox |

Key Observations:

- Methoxy groups may enhance solubility or alter metabolic pathways .

- Application Divergence : Pendimethalin is a pre-emergent herbicide inhibiting microtubule assembly in weeds, while the target compound’s lack of nitro groups suggests divergent mechanisms or applications.

- Metabolic Pathways: Compounds like pentachlorophenyl methyl sulfide (CAS 388) are noted as metabolites, emphasizing the importance of substituents in biodegradation and environmental persistence .

Research Findings and Data Gaps

- Pendimethalin : Extensive studies confirm its efficacy in controlling grasses and broadleaf weeds in crops like corn and cotton. Its dinitroaniline structure is critical for root absorption and herbicidal action .

- Penoxalin: Marketed as Herbadox, it shares structural motifs with pendimethalin but lacks detailed public data on its aromatic substituents, complicating direct comparison.

- Target Compound: No peer-reviewed studies or regulatory approvals were identified in the provided evidence. Its methoxy and methyl groups may render it less persistent in soil compared to nitro-substituted analogs, but this remains speculative.

Critical Analysis of Evidence Limitations

The provided evidence focuses on dinitroaniline herbicides and metabolites, creating a knowledge gap for this compound. Discrepancies in nomenclature and substituent patterns highlight the need for caution when extrapolating data from structurally similar compounds. For instance, the absence of nitro groups in the target compound precludes direct alignment with pendimethalin’s herbicidal mode of action .

Q & A

Q. What safety protocols are critical given the compound’s structural similarity to toxic aromatic amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.